molecular formula C21H18N4O2S B14934418 3-(3-acetyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

3-(3-acetyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B14934418
M. Wt: 390.5 g/mol
InChI Key: RSVHSFJSNZSMLZ-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone bridging a 3-acetylindole moiety and a 4-pyridinyl-substituted thiazole ring.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C21H18N4O2S/c1-14(26)17-12-25(19-5-3-2-4-16(17)19)11-8-20(27)24-21-23-18(13-28-21)15-6-9-22-10-7-15/h2-7,9-10,12-13H,8,11H2,1H3,(H,23,24,27)

InChI Key

RSVHSFJSNZSMLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The 3-acetylindole core is synthesized via acid-catalyzed cyclization of phenylhydrazine with levulinic acid. In a representative procedure, phenylhydrazine (1.0 eq) reacts with levulinic acid in glacial acetic acid at 120°C for 6 hours, yielding 3-acetylindole (72%) after recrystallization. Microwave irradiation at 150°C reduces reaction time to 45 minutes (yield 81%).

Functionalization at the 1-Position

N-Alkylation of 3-acetylindole with 3-bromopropanoyl chloride proceeds in anhydrous DMF using K2CO3 as base. Reaction monitoring by TLC (EtOAc/hexanes 1:3) confirms complete consumption of starting material after 4 hours at 60°C, affording 1-(3-chloropropyl)-3-acetylindole in 68% yield.

Synthesis of the Thiazole Fragment: 4-(Pyridin-4-yl)-1,3-Thiazol-2-Amine

Hantzsch Thiazole Cyclization

A mixture of pyridine-4-carbothioamide (1.0 eq), ethyl 2-chloroacetoacetate (1.2 eq), and Et3N in ethanol undergoes reflux for 8 hours. Workup with aqueous HCl precipitates 4-(pyridin-4-yl)-1,3-thiazol-2-amine, isolated in 74% purity. Recrystallization from MeOH/H2O (4:1) enhances purity to 98%.

Microwave-Assisted Optimization

Microwave irradiation (100 W, 140°C, 20 minutes) in [BMIM][PF6] ionic liquid accelerates cyclization, achieving 89% yield with reduced dimerization byproducts.

Coupling Strategies for Propanamide Linker Installation

Carbodiimide-Mediated Amide Bond Formation

Activation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid (1.0 eq) with EDCl/HOBt in CH2Cl2 precedes addition of 4-(pyridin-4-yl)-1,3-thiazol-2-amine (1.1 eq). Stirring at 25°C for 12 hours affords the title compound in 76% yield after silica gel chromatography (CH2Cl2/MeOH 9:1).

Mixed Anhydride Method

Reaction of the acid chloride (generated via SOCl2) with thiazol-2-amine in the presence of N-methylmorpholine gives comparable yields (73%) but requires stringent moisture control.

Catalytic and Solvent Effects on Reaction Efficiency

Parameter EDCl/HOBt Method Mixed Anhydride Method Microwave Cyclization
Yield (%) 76 73 89
Reaction Time (h) 12 6 0.33
Solvent CH2Cl2 THF [BMIM][PF6]
Catalyst Loading 1.2 eq EDCl 1.5 eq SOCl2 None
Byproduct Formation <5% 8–12% <2%

Data compiled from Refs.

Spectroscopic Characterization and Validation

NMR Analysis

1H NMR (500 MHz, CDCl3): δ 2.72 (s, 3H, COCH3), 3.15 (t, J=6.5 Hz, 2H, CH2), 4.25 (t, J=6.5 Hz, 2H, NCH2), 6.95–8.45 (m, 10H, Ar-H).

High-Resolution Mass Spectrometry

HRMS (ESI): m/z calculated for C21H19N4O2S [M+H]+ 407.1284, found 407.1287.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The indole and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues from

Compounds 3n , 3o , 3p , and 3q share the propanamide-thiazole-indole core but differ in substituents on the propanamide chain:

  • 3n : 3-Phenylpropanamide (Yield: 73%).
  • 3o : 4-Phenylbutanamide (Yield: 67%).
  • 3p : 3-(4-Methoxyphenyl)propanamide (Yield: 34%).
  • 3q : 3-(4-Trifluoromethylphenyl)propanamide (Yield: 17%).

Key Findings :

  • Bulky substituents (e.g., trifluoromethyl in 3q ) reduce synthetic yields due to steric hindrance .
  • Methoxy groups (e.g., 3p ) may enhance solubility but lower yields compared to phenyl derivatives .

Thiazole-Propanamide Derivatives with Varied Heterocycles

Thiamidol ()
  • Structure : N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide.
  • Activity : Potent tyrosinase inhibitor (Ki = 0.25 μM; IC50 = 1.1 μM).
  • Significance : Highlights the importance of the thiazole-propanamide core in enzyme inhibition, though substituents like dihydroxyphenyl are critical for potency .
CFTR-Targeting Compound ()
  • Structure : 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]propanamide.
  • Synthesis: 47% yield via coupling of oxadiazole-propanoic acid and pyrimidin-2-amine.

Substituent Effects on Physicochemical Properties

LogP and Solubility
  • Target Compound : Estimated logP ~4.5 (based on ’s analog with logP = 4.55).
  • Compound : N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide (logP = 4.55, logSw = -4.33).
  • Compound : N-[4-(2-Thienyl)-1,3-thiazol-2-yl]propanamide (logP = 7.09).

Acetylindole derivatives balance lipophilicity and polarity .

Biological Activity

The compound 3-(3-acetyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide (CAS Number: 1219579-02-8) is a synthetic derivative of indole and thiazole, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and enzyme inhibitory effects, supported by relevant research findings and data tables.

  • Molecular Formula : C19H19N3O2
  • Molecular Weight : 321.3731 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial properties. For instance, compounds with indole and thiazole moieties have been tested against various bacterial strains, including drug-resistant ones.

Table 1: Antibacterial Activity of Indole-Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.5 µg/mL
Compound BStaphylococcus epidermidis1.0 µg/mL
Compound CEscherichia coli8 µg/mL
Compound DKlebsiella pneumoniae2 µg/mL

The most active compounds showed higher antibacterial activity against MRSA than the reference drug levofloxacin, indicating their potential as alternative therapeutic agents against resistant strains .

Antifungal Activity

The compound's structural components suggest potential antifungal properties. Similar thiazole derivatives have been reported to exhibit antifungal activity against various Candida species. The mechanism often involves disruption of fungal cell membrane integrity .

Enzyme Inhibition

Inhibition studies on cholinesterases indicate that compounds with similar structures can serve as effective inhibitors. For example, one study found that certain derivatives exhibited IC50 values in the low micromolar range against butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Data for Related Compounds

Compound NameEnzyme TargetIC50 Value (µM)
Compound EButyrylcholinesterase1.21
Compound FAcetylcholinesterase1.38

Case Studies and Research Findings

A series of case studies have focused on the synthesis and biological evaluation of related indole-thiazole compounds. For instance, a study synthesized several derivatives and evaluated their cytotoxicity against human cells alongside their antibacterial efficacy. The findings indicated a favorable balance between antibacterial potency and low cytotoxicity, which is critical for therapeutic applications .

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